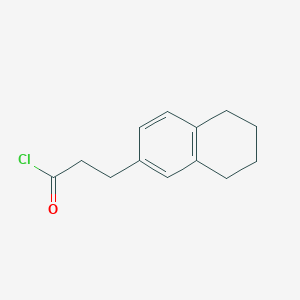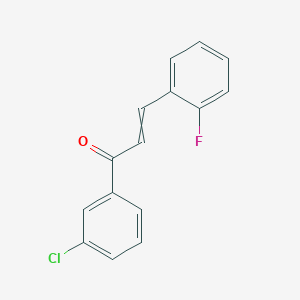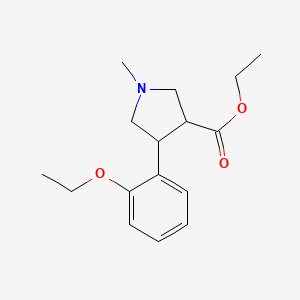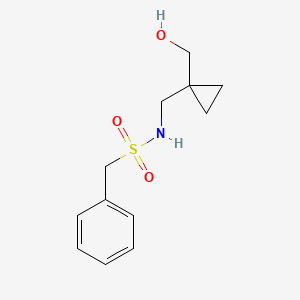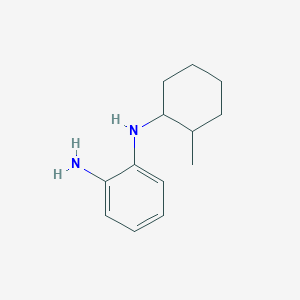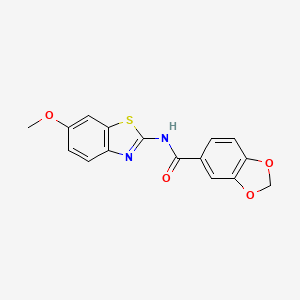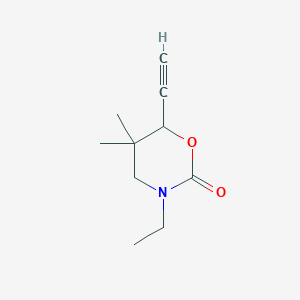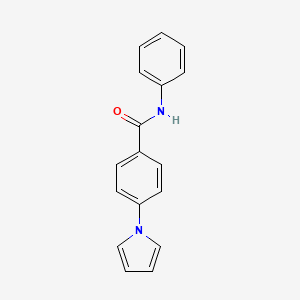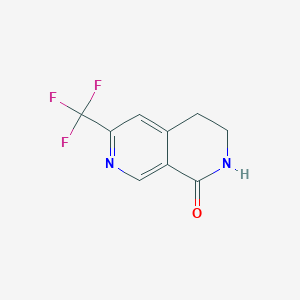
6-(Trifluoromethyl)-3,4-dihydro-2,7-naphthyridin-1(2H)-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
6-(Trifluoromethyl)-3,4-dihydro-2,7-naphthyridin-1(2H)-one is a compound that features a trifluoromethyl group attached to a naphthyridine core. The trifluoromethyl group is known for its significant electronegativity and its ability to enhance the chemical and metabolic stability, lipophilicity, and binding selectivity of molecules. This compound is of interest in various fields, including pharmaceuticals, agrochemicals, and materials science, due to its unique chemical properties .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-(Trifluoromethyl)-3,4-dihydro-2,7-naphthyridin-1(2H)-one typically involves the introduction of the trifluoromethyl group into the naphthyridine core. One common method is the radical trifluoromethylation, which can be achieved using photoredox catalysis. This process involves the use of a photoredox catalyst, such as Ir(ppy)2(dtbbpy), which is excited by visible light to generate the trifluoromethyl radical. This radical then reacts with the naphthyridine core to form the desired compound .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the synthesis. Additionally, the use of scalable photoredox catalysts and light sources, such as blue LED lamps, can facilitate the industrial production of this compound .
Chemical Reactions Analysis
Types of Reactions
6-(Trifluoromethyl)-3,4-dihydro-2,7-naphthyridin-1(2H)-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding naphthyridine derivatives.
Reduction: Reduction reactions can lead to the formation of dihydro derivatives.
Substitution: The trifluoromethyl group can be substituted with other functional groups under specific conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.
Substitution: Reagents like nucleophiles (e.g., amines, thiols) can be used for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield naphthyridine oxides, while reduction can produce dihydro derivatives .
Scientific Research Applications
6-(Trifluoromethyl)-3,4-dihydro-2,7-naphthyridin-1(2H)-one has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex fluorinated compounds.
Biology: The compound’s unique properties make it a valuable tool in studying biological processes and interactions.
Medicine: It is explored for its potential therapeutic applications, including as a precursor for drug development.
Mechanism of Action
The mechanism of action of 6-(Trifluoromethyl)-3,4-dihydro-2,7-naphthyridin-1(2H)-one involves its interaction with specific molecular targets and pathways. The trifluoromethyl group can enhance the compound’s binding affinity to its targets, leading to increased efficacy. The exact molecular targets and pathways depend on the specific application and context in which the compound is used. For example, in medicinal chemistry, the compound may interact with enzymes or receptors to exert its effects .
Comparison with Similar Compounds
Similar Compounds
Trifluoromethyl ketones: These compounds also contain the trifluoromethyl group and are used in similar applications.
Trifluoromethyl aromatics: These compounds have a trifluoromethyl group attached to an aromatic ring and share similar properties.
Uniqueness
6-(Trifluoromethyl)-3,4-dihydro-2,7-naphthyridin-1(2H)-one is unique due to its specific naphthyridine core, which imparts distinct chemical and physical properties. This uniqueness makes it valuable in applications where other trifluoromethyl-containing compounds may not be suitable .
Properties
Molecular Formula |
C9H7F3N2O |
|---|---|
Molecular Weight |
216.16 g/mol |
IUPAC Name |
6-(trifluoromethyl)-3,4-dihydro-2H-2,7-naphthyridin-1-one |
InChI |
InChI=1S/C9H7F3N2O/c10-9(11,12)7-3-5-1-2-13-8(15)6(5)4-14-7/h3-4H,1-2H2,(H,13,15) |
InChI Key |
BPGZLKSEEANODI-UHFFFAOYSA-N |
Canonical SMILES |
C1CNC(=O)C2=CN=C(C=C21)C(F)(F)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


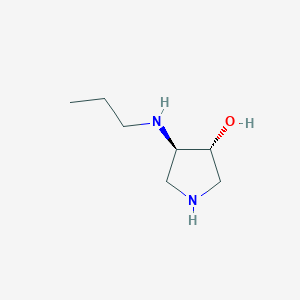
![methyl 2-(4,5,6,7-tetrahydro-1H-benzo[d]imidazol-2-yl)acetate](/img/structure/B14868934.png)
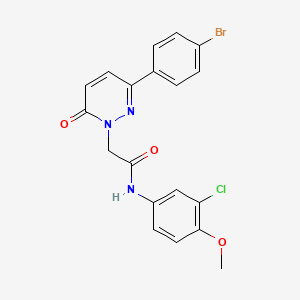
![2-(3-Chloro-6-{[2,2-difluoro-2-(1-oxidopyridin-2-YL)ethyl]amino}-1-oxidopyridin-2-YL)-N-[1-(3-chlorophenyl)ethyl]acetamide](/img/structure/B14868945.png)
![1-(2,5-dimethylphenyl)-N,N-dimethyl-1H-pyrazolo[3,4-d]pyrimidin-4-amine](/img/structure/B14868959.png)
